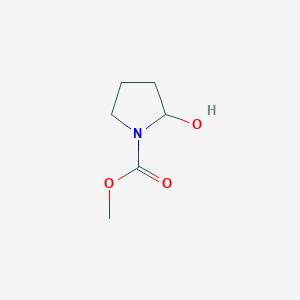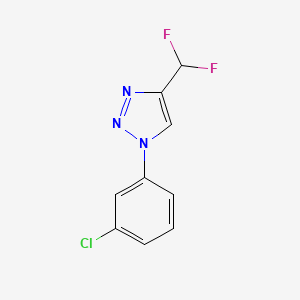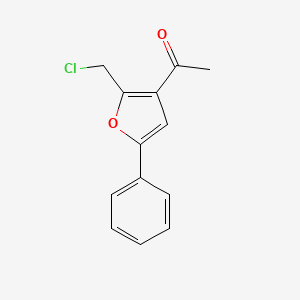
1-(2-(Chloromethyl)-5-phenylfuran-3-YL)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Chloromethyl)-5-phenylfuran-3-YL)ethanone is an organic compound that belongs to the class of furan derivatives It features a furan ring substituted with a chloromethyl group and a phenyl group, along with an ethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Chloromethyl)-5-phenylfuran-3-YL)ethanone can be achieved through several synthetic routesThe chloromethylation reaction typically uses chloromethyl methyl ether or chloromethyl ethyl ether in the presence of a Lewis acid catalyst such as zinc iodide or aluminum chloride . The reaction is carried out under mild conditions, often at temperatures ranging from 0°C to 10°C.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chloromethylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly catalysts and solvents is also emphasized to minimize the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-(Chloromethyl)-5-phenylfuran-3-YL)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction Reactions: The ethanone group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane), and catalysts (e.g., zinc iodide).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetic acid).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Major Products:
Substitution: Amino or thio derivatives of the original compound.
Oxidation: Furanones or other oxygenated furan derivatives.
Reduction: Alcohol derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-(2-(Chloromethyl)-5-phenylfuran-3-YL)ethanone has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: Explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(2-(Chloromethyl)-5-phenylfuran-3-YL)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects. The furan ring and phenyl group contribute to the compound’s ability to engage in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
2-(Chloromethyl)-5-phenylfuran: Lacks the ethanone group, making it less reactive in certain chemical reactions.
1-(2-(Bromomethyl)-5-phenylfuran-3-YL)ethanone: Similar structure but with a bromomethyl group instead of a chloromethyl group, which can affect its reactivity and biological activity.
1-(2-(Chloromethyl)-5-methylfuran-3-YL)ethanone: Contains a methyl group instead of a phenyl group, altering its electronic properties and reactivity.
Uniqueness: 1-(2-(Chloromethyl)-5-phenylfuran-3-YL)ethanone is unique due to the combination of its chloromethyl group, phenyl group, and ethanone moiety. This combination imparts specific reactivity and potential biological activity, making it a valuable compound for various applications in organic synthesis, medicinal chemistry, and material science.
Propiedades
Número CAS |
281198-93-4 |
|---|---|
Fórmula molecular |
C13H11ClO2 |
Peso molecular |
234.68 g/mol |
Nombre IUPAC |
1-[2-(chloromethyl)-5-phenylfuran-3-yl]ethanone |
InChI |
InChI=1S/C13H11ClO2/c1-9(15)11-7-12(16-13(11)8-14)10-5-3-2-4-6-10/h2-7H,8H2,1H3 |
Clave InChI |
VNKATXNPMLRQQQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(OC(=C1)C2=CC=CC=C2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


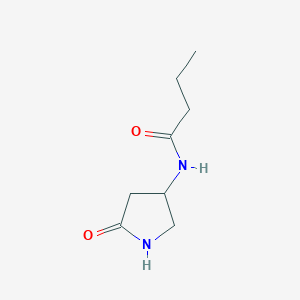
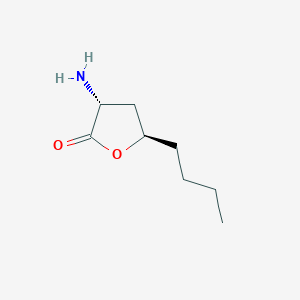
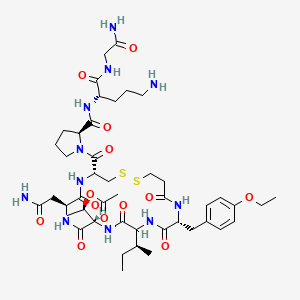
![4-Fluoro-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B15207232.png)
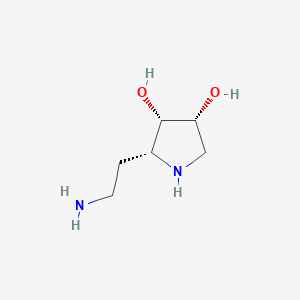
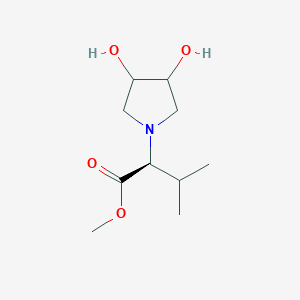
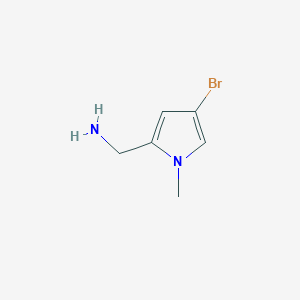
![3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonyl chloride](/img/structure/B15207249.png)
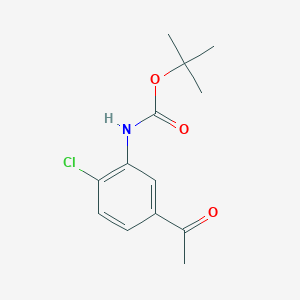
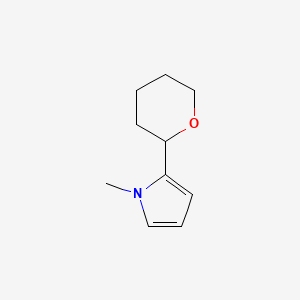
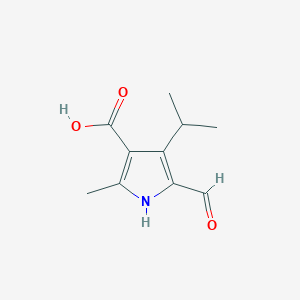
![2-(Difluoromethyl)benzo[d]oxazole-6-carboxylic acid](/img/structure/B15207283.png)
